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Introduction

¹⁸F-PSMA-1007 is a fluorine-18 labeled, small-molecule inhibitor of the prostate-specific

membrane antigen (PSMA), a transmembrane protein highly overexpressed in prostate cancer

cells and in the neovasculature of various other solid tumors.[1][2] This radiotracer is utilized in

Positron Emission Tomography (PET) imaging to visualize and quantify PSMA expression,

offering high sensitivity and specificity for the detection of primary and metastatic cancer

lesions.[1][3] Its favorable pharmacokinetic profile, including high tumor uptake and

predominantly hepatobiliary clearance, results in low urinary excretion, which is particularly

advantageous for the clear visualization of pelvic and periprostatic lesions.[4][5]

Longitudinal studies employing ¹⁸F-PSMA-1007 PET/CT are crucial for monitoring disease

progression, assessing response to therapy, and guiding treatment decisions over time.[1][2]

By providing quantitative measures of PSMA expression, such as the Standardized Uptake

Value (SUV), serial ¹⁸F-PSMA-1007 imaging allows for an objective assessment of changes in

tumor biology in response to therapeutic interventions.[6][7]
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Prostate-Specific Membrane Antigen (PSMA) is not only a diagnostic marker but also plays a

functional role in cancer progression. Its enzymatic activity is implicated in cellular signaling

pathways that promote tumor cell survival and proliferation. One key mechanism involves the

modulation of the PI3K-AKT signaling pathway. PSMA expression can disrupt the canonical

MAPK pathway and redirect signaling towards the PI3K-AKT pathway, which is a critical driver

of cell survival and resistance to therapy.[2][4][8]

PSMA-mediated shift in cellular signaling pathways.

Application Notes for Longitudinal Studies
Objective: To monitor tumor burden and assess therapeutic response in cancer patients over

time using quantitative ¹⁸F-PSMA-1007 PET/CT imaging.

Key Applications:

Monitoring Treatment Response: Serial imaging can detect changes in PSMA expression,

which may occur earlier than morphological changes visible on conventional imaging like CT

or MRI.[2] A significant decrease in ¹⁸F-PSMA-1007 uptake can indicate a positive response

to therapy, while an increase or the appearance of new lesions may signify disease

progression.[2]

Early Detection of Recurrence: Following primary treatment, rising PSA levels can indicate

biochemical recurrence (BCR) of prostate cancer. ¹⁸F-PSMA-1007 PET/CT can effectively

localize recurrent disease, even at low PSA levels, enabling timely salvage therapies.[5][9]

Guiding Treatment Strategy: Longitudinal data from ¹⁸F-PSMA-1007 PET/CT can inform

decisions to continue, modify, or discontinue a particular therapy.[4][10] It can also help in the

selection of patients for PSMA-targeted radioligand therapy.[11]

Drug Development: In clinical trials, ¹⁸F-PSMA-1007 can serve as a pharmacodynamic

biomarker to evaluate the on-target effect of novel anticancer agents.

Quantitative Data Presentation
The following tables summarize key quantitative data from studies utilizing ¹⁸F-PSMA-1007

PET/CT.
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Table 1: Diagnostic Performance of ¹⁸F-PSMA-1007 PET/CT in Staging Prostate Cancer

Parameter
Per-Patient
Analysis

Per-Lesion
Analysis

Reference(s)

Sensitivity 74% - 100% 71% - 100% [12][13]

Specificity 76% - 100% 91% - 100% [12][13]

Accuracy 80% - 100% 93% - 95% [12][13]

Table 2: ¹⁸F-PSMA-1007 Uptake (SUVmax) in Primary Prostate Cancer

Patient Risk Group Median SUVmax
Correlation with
PSA/Gleason Score

Reference(s)

Intermediate-Risk 7.80 Positive correlation [11]

High-Risk 16.85 Positive correlation [11]

Cut-off for High-Risk 9.05 - [11]

Table 3: Detection Rates of ¹⁸F-PSMA-1007 PET/CT in Biochemical Recurrence by PSA Level

PSA Level (ng/mL) Detection Rate Reference(s)

< 0.5 39% - 66.7% [7][9]

0.5 - 1.0 55% - 85.7% [7][9]

> 1.0 100% [7]

> 2.0 100% [9]

Experimental Protocols
Protocol 1: Longitudinal Monitoring of Therapeutic
Response
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This protocol outlines the procedure for acquiring and analyzing serial ¹⁸F-PSMA-1007 PET/CT

scans to monitor treatment response.

1. Patient Preparation:

Patients should be well-hydrated. Oral intake of approximately 1 liter of water 1 hour prior to

imaging is recommended.[14]

No specific fasting requirements are generally needed.

A comprehensive medical history, including current medications and recent treatments,

should be recorded.

2. Radiotracer Administration:

The recommended dose of ¹⁸F-PSMA-1007 is 3-4 MBq per kilogram of body weight,

administered as an intravenous bolus injection.[8][15]

The maximum injected activity should generally not exceed 400 MBq.[8][15]

3. Imaging Schedule:

Baseline Scan: Performed before the initiation of a new therapy.

Follow-up Scans: The timing of follow-up scans should be adapted to the specific therapy

and clinical question. A common time point for the first follow-up is 8-12 weeks after starting

treatment.[2] Subsequent scans can be performed at intervals of 3-6 months or as clinically

indicated.

4. PET/CT Image Acquisition:

Uptake Time: Imaging is typically performed 60-120 minutes after radiotracer injection.[8][16]

Scanning Range: From the vertex of the skull to the mid-thighs.[14]

CT Scan: A low-dose CT scan is acquired for attenuation correction and anatomical

localization. A diagnostic-quality, contrast-enhanced CT can be performed if clinically

indicated.[14]
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PET Scan: Acquired in 3D mode with an acquisition time of 1-4 minutes per bed position.[14]
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Workflow for a longitudinal ¹⁸F-PSMA-1007 PET/CT study.

5. Image Analysis and Quantification:

PET/CT images should be reconstructed using standard algorithms with corrections for

attenuation, scatter, and random coincidences.[14]

Regions of interest (ROIs) or volumes of interest (VOIs) are drawn around lesions with focal

uptake higher than the surrounding background that are not consistent with physiological

uptake.[2]

Quantitative parameters such as SUVmax, SUVmean, PSMA-tumor volume (PSMA-TV), and

total lesion PSMA (TL-PSMA) are calculated for target lesions at each time point.[6]

6. Response Assessment:

Response can be categorized based on changes in ¹⁸F-PSMA-1007 uptake. While specific

criteria for PSMA-PET are still evolving, modified PERCIST (PET Response Criteria in Solid

Tumors) can be adapted:

Complete Response: Resolution of all ¹⁸F-PSMA-1007 avid lesions.

Partial Response: A significant decrease (e.g., >30%) in the sum of SUV measurements of

target lesions.[2]

Progressive Disease: Appearance of new ¹⁸F-PSMA-1007 avid lesions or a significant

increase (e.g., >30%) in the sum of SUV measurements.[2]

Stable Disease: Neither sufficient decrease to qualify for partial response nor sufficient

increase to qualify for progressive disease.

Logical Relationships in Data Interpretation
The interpretation of longitudinal ¹⁸F-PSMA-1007 PET/CT data involves integrating imaging

findings with clinical information to guide patient management.
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Logical flow for interpreting longitudinal ¹⁸F-PSMA-1007 PET/CT data.

Disclaimer: These protocols and application notes are intended for research and informational

purposes only and should not be considered as a substitute for established clinical guidelines

or professional medical advice. The specific implementation of ¹⁸F-PSMA-1007 PET/CT in

clinical or research settings should be overseen by qualified professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11934056?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

